molecular formula C15H14N2O5 B13159796 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid

2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B13159796
M. Wt: 302.28 g/mol
InChI Key: SZXRISXCYBXMMA-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is a complex organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, a cyclopropyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.

    Benzyloxycarbonyl Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazoles or benzyloxycarbonyl derivatives.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding to biological targets. The cyclopropyl group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylic acid: Similar structure but with an oxolane ring instead of an oxazole ring.

    Ethyl 2-aminooxazole-4-carboxylate: Contains an ethyl ester group and an amino group on the oxazole ring.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

4-cyclopropyl-2-(phenylmethoxycarbonylamino)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C15H14N2O5/c18-13(19)12-11(10-6-7-10)16-14(22-12)17-15(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,19)(H,16,17,20)

InChI Key

SZXRISXCYBXMMA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(OC(=N2)NC(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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